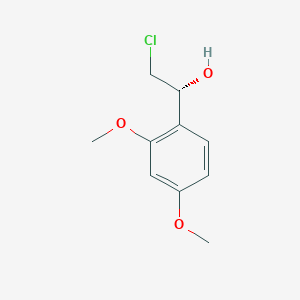
(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, such as (1R)-1-(2,4-dimethoxyphenyl)ethanol The reaction is carried out under controlled conditions to ensure the selective formation of the desired chiral product
Industrial Production Methods
Industrial production of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound while minimizing by-products.
化学反应分析
Types of Reactions
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming (1R)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone.
Reduction: Formation of (1R)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for use in asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving chiral substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (1R)-1-(2,4-Dimethoxyphenyl)ethanol
- (1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both a chlorine atom and two methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
InChI 键 |
NNDCBRUQYORDEH-VIFPVBQESA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@H](CCl)O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(CCl)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


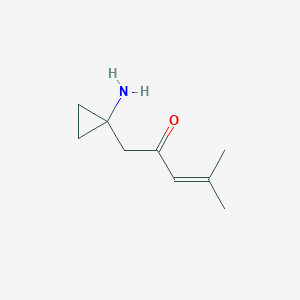
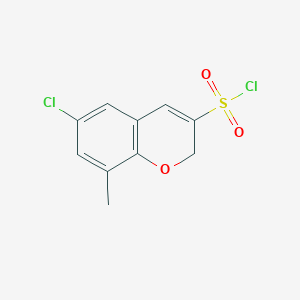


![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
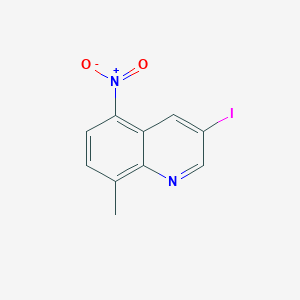

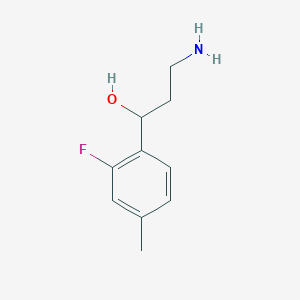
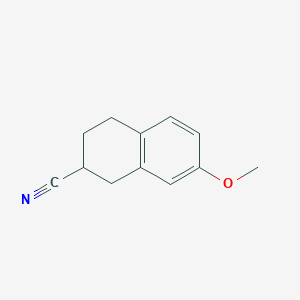
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
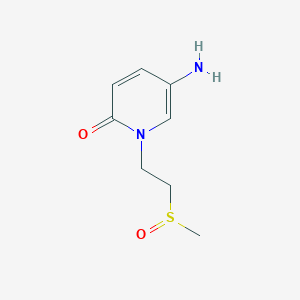

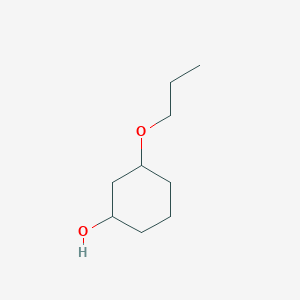
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)
